4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine
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Overview
Description
4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a thiazole and a chlorothiophene moiety
Preparation Methods
The synthesis of 4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the reaction of thiourea with α-haloketones. The chlorothiophene moiety is then introduced via a halogenation reaction. Finally, the piperidine ring is incorporated through a nucleophilic substitution reaction .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the thiazole ring.
Scientific Research Applications
4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine involves its interaction with specific molecular targets. The thiazole and chlorothiophene moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine can be compared with other thiazole and piperidine derivatives:
Thiazole derivatives: Compounds like 2-amino-4-(5-chlorothien-2-yl)-1,3-thiazole share similar structural features and biological activities.
Piperidine derivatives: Compounds such as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate are used in similar applications but differ in their specific functional groups and reactivity.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C12H13ClN2S2 |
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Molecular Weight |
284.8 g/mol |
IUPAC Name |
4-(5-chlorothiophen-2-yl)-2-piperidin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C12H13ClN2S2/c13-11-2-1-10(17-11)9-7-16-12(15-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
InChI Key |
SLEZTWWZDKRJOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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